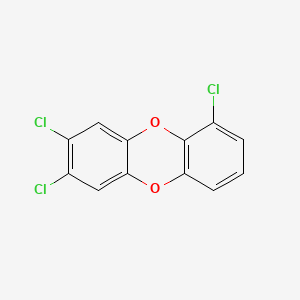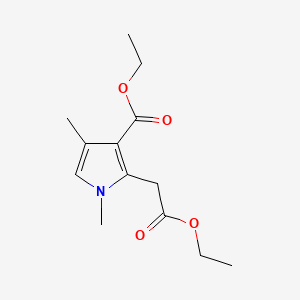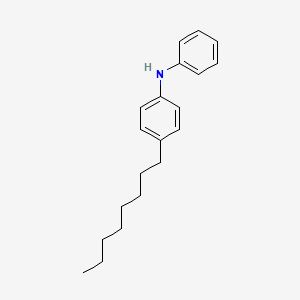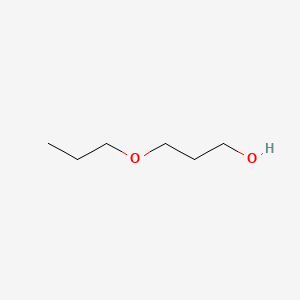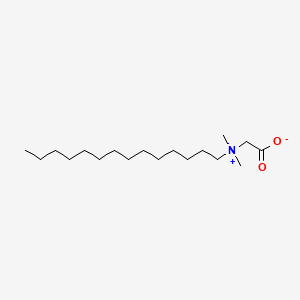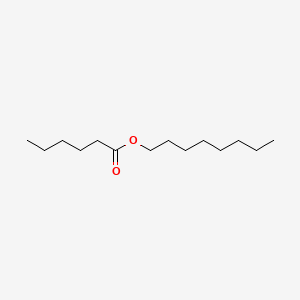
Octyl hexanoate
Descripción general
Descripción
Octyl hexanoate is an ester that is commonly used in the food and fragrance industries. It is also used as a solvent in various applications, including inks and coatings. In Synthesis Method Octyl hexanoate can be synthesized through the esterification of octanol and hexanoic acid. This reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through distillation. Scientific Research Applications Octyl hexanoate has been used in various scientific research applications, including as a model compound for studying the release of volatile organic compounds from polymeric materials. It has also been used as a solvent for the extraction of natural products, such as essential oils from plants. Mechanism of Action The mechanism of action of octyl hexanoate is not well understood. However, it is believed to interact with cell membranes and alter their properties. It may also act as a signaling molecule in some biological processes. Biochemical and Physiological Effects Octyl hexanoate has been shown to have antimicrobial properties. It has also been shown to have anti-inflammatory effects in some studies. However, its effects on human health are not well understood, and further research is needed. Advantages and Limitations for Lab Experiments Octyl hexanoate is a relatively inexpensive and readily available compound, making it a useful tool for scientific research. However, it has a low boiling point and can be difficult to handle in some experiments. It also has a strong odor, which can be a nuisance in the laboratory. Future Directions There are many potential future directions for research on octyl hexanoate. One area of interest is its potential as a natural preservative in the food industry. It may also have applications in the development of new antimicrobial agents. Further research is needed to fully understand its mechanism of action and potential health effects.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
- Octyl hexanoate was successfully synthesized using a solid superacid catalyst SO_2-4/TiO_2- SnO_2, with a high esterification rate of 98.2% under optimal conditions. This synthesis demonstrates the potential for efficient production of esters using solid superacid catalysts (Yan Pen, 2014).
Skin Delivery Systems
- Octyl hexanoate derivatives (octanoate alkyl esters) were studied for their dermal absorption profiles. These compounds, including hexyl gallate and hydroxytyrosol hexanoate, showed potential as skin delivery systems for antioxidants (Alonso et al., 2015).
Metabolic Effects
- Hexanoate and octanoate were found to inhibit the transcription of malic enzyme and fatty acid synthase genes in chick embryo hepatocytes. This suggests a potential regulatory role of these compounds in lipid metabolism (Roncero & Goodridge, 1992).
Volatile Components in Fruits
- Studies on Morinda citrifolia fruits, which are toxic to most Drosophila species except Drosophila sechellia, identified hexanoic and octanoic acids as major components. These acids contribute to the fruit's toxicity and unique effects on these species (Farine, Moréteau, & Quéré, 1996).
Antimicrobial Properties
- Hexanoic acid and octanoic acid demonstrated inhibitory effects against Listeria monocytogenes and Listeria innocua, suggesting their potential use in food preservation (Kinderlerer & Lund, 1992).
Plant Protection
- Hexanoic acid has been shown to induce resistance in plants against various pathogens, potentially through the activation of mevalonic and linolenic pathways. This suggests its use in agriculture for enhancing plant resistance (Llorens et al., 2016).
Neurotoxicity Studies
- Investigations on the neurotoxicity of octyl derivatives, such as stannous 2-ethylhexanoate, have indicated potential effects on dopamine turnover in the cerebral cortex and behavior in rats, highlighting the need for careful consideration of these compounds in medical applications (Yamada, Jung, Sawada, & Tsuchiya, 2008).
Production of Carboxylic Acids
- Megasphaera sp. MH was studied for its ability to produce medium-chain carboxylic acids, including hexanoic and octanoic acids, using various electron acceptors. This research could impact the industrial production of these acids (Jeon et al., 2016).
Pheromone Identification
- In the ant Lasius fuliginosus, hexanoic acid was identified as a component of its trail pheromone, adding to our understanding of ant communication and behavior (Huwyler, Grob, & Viscontini, 1975).
Propiedades
IUPAC Name |
octyl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-8-9-11-13-16-14(15)12-10-6-4-2/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNMHJVRZHGAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197620 | |
| Record name | Octyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl hexanoate | |
CAS RN |
4887-30-3 | |
| Record name | Octyl hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4887-30-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYL HEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19B54293W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



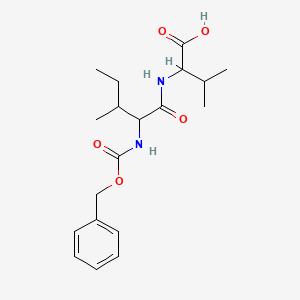
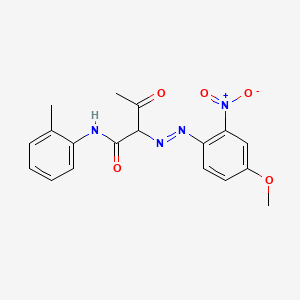
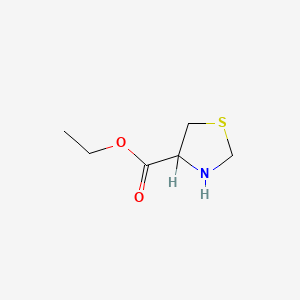
![N-(5-Chloro-2-methylphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1596499.png)
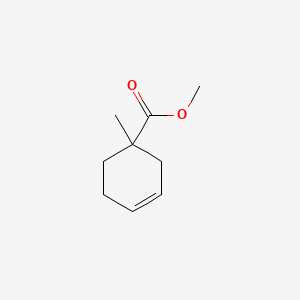
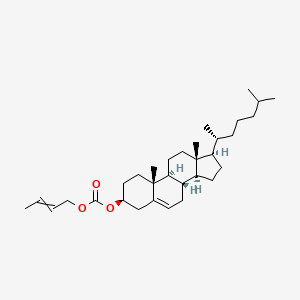
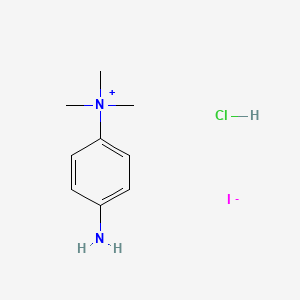
![n-[3-(Ethylamino)-4-methylphenyl]acetamide](/img/structure/B1596503.png)
